molecular formula C17H17N3O B2924186 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide CAS No. 301680-45-5

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide

Cat. No. B2924186
M. Wt: 279.343
InChI Key: SVROGTOACMTIGU-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is similar to N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide .


Synthesis Analysis

The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions . These interactions generate various hydrogen bond patterns .


Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.28 . It is a powder at room temperature .

Safety And Hazards

The compound has several hazard statements including H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVROGTOACMTIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide

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